molecular formula C11H13NO2 B13310877 3-Amino-1-phenylcyclobutane-1-carboxylic acid

3-Amino-1-phenylcyclobutane-1-carboxylic acid

Cat. No.: B13310877
M. Wt: 191.23 g/mol
InChI Key: DKUOMTCOYWWWQZ-UHFFFAOYSA-N
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Description

3-Amino-1-phenylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H13NO2 It is a cyclobutane derivative with an amino group and a phenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylacetonitrile with cyclobutanone in the presence of a base can yield the desired cyclobutane derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

3-Amino-1-phenylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the conformation of target proteins .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-amino-1-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)

InChI Key

DKUOMTCOYWWWQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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